Padnarsertib

Content Navigation

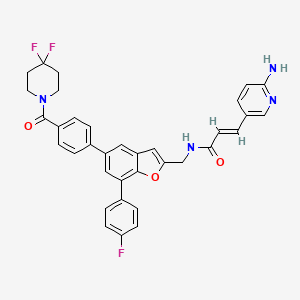

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Key Characteristics

Padnarsertib (also known as KPT-9274, ATG-019) is a small molecule with a dual mechanism of action, simultaneously inhibiting two key cellular targets [1] [2] [3]:

- PAK4 (Serine/threonine-protein kinase PAK 4): Involved in cell proliferation, survival, and cytoskeletal organization.

- NAMPT (Nicotinamide phosphoribosyltransferase): A key enzyme in the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway, crucial for cellular metabolism.

This dual inhibition depletes cellular NAD+ levels and disrupts PAK4/β-catenin signaling, leading to reduced cancer cell viability, induction of apoptosis, and inhibition of invasion and migration [1] [2].

The diagram below illustrates how this compound disrupts key cellular pathways in cancer cells.

This compound inhibits PAK4 and NAMPT, disrupting cell proliferation and survival pathways.

Quantitative Biochemical and Preclinical Profile

The table below summarizes key quantitative data for this compound from biochemical and cellular assays.

| Parameter | Value | Experimental Context |

|---|---|---|

| PAK4 IC50 | < 100 nM | Cell-free assay [1] |

| NAMPT IC50 | ~120 nM | Cell-free enzymatic assay [1] [2] |

| In Vivo Efficacy (Mouse) | 100 & 200 mg/kg, orally, twice daily | 786-O RCC xenograft model; dose-dependent tumor growth inhibition without apparent toxicity [1] [2] |

| In Vivo Plasma Concentration | 10,757 ng/mL | Mouse plasma, 8 hours post-dose [1] |

| In Vivo Tumor Concentration | 10,647 ng/mL | Mouse tumor tissue, 8 hours post-dose [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments conducted with this compound, as referenced in the search results.

In Vitro Cell Migration and Invasion Assay (Transwell)

This protocol details the method used to demonstrate that this compound attenuates cancer cell migration and invasion [2].

- Cell Lines: 786-0, ACHN, Caki-1 renal cell carcinoma cells.

- Treatment Preparation: this compound was dissolved in DMSO and diluted in growth medium to final concentrations of 1 μM and 5 μM. Vehicle control (DMSO) was used for comparison.

- Procedure:

- Migration Assay: ( 1.5 \times 10^4 ) cells were seeded into the top chamber of a transwell insert. Growth medium containing this compound or vehicle was added to both upper and lower chambers.

- Invasion Assay: Transwell filters were coated with Matrigel. ( 2.5 \times 10^4 ) cells were seeded onto the Matrigel layer.

- Incubation: Cells were incubated for 12 hours (migration) or 20 hours (invasion) under standard conditions (37°C, 5% CO₂).

- Analysis: After incubation, non-migrated/invaded cells on the top surface were removed with a cotton swab. Filters were fixed with methanol and stained with Giemsa solution. Cells that migrated/invaded to the lower surface were counted under a light microscope at 10x magnification.

In Vivo Xenograft Efficacy Study

This protocol describes the in vivo experiment that established the anti-tumor activity of this compound [1] [2].

- Animal Model: Nude mice bearing 786-O renal cell carcinoma xenografts.

- Dosing Formulation: this compound was administered as a homogeneous suspension. A typical formulation uses 0.5% methylcellulose and 0.2% Tween-80 in water or a similar vehicle to ensure consistent dosing [2].

- Dosage and Administration:

- Doses of 100 mg/kg and 200 mg/kg.

- Administered orally, twice daily.

- Treatment duration: 14 days.

- Endpoint Measurements:

- Tumor volume was measured regularly to assess growth inhibition.

- Animal body weight was monitored as an indicator of toxicity.

- At the end of the experiment, plasma and tumor tissues were collected for pharmacokinetic analysis (e.g., drug concentration measurement).

Clinical Development Status and Future Directions

This compound has been evaluated in early-phase clinical trials for advanced cancers, though its development has faced recent challenges.

| Indication | Highest Phase | Status (as of latest update) | Key Details |

|---|---|---|---|

| Advanced Solid Tumors | Phase 2 [4] | Status not specified | Includes conditions like unresectable melanoma [4]. |

| Relapsed/Refractory Acute Myeloid Leukemia (AML) | Phase 1 [5] | Trial Suspended (Aug 2023) | An investigator-led Phase 1 trial (NCT05394558) was suspended; reason not disclosed [5]. |

| Non-Hodgkin's Lymphoma (NHL) | Phase 1 [4] | Status not specified | Evaluated in early-phase trials [4]. |

This compound received Orphan Drug designation in the United States, which is intended to encourage the development of therapies for rare diseases [3].

References

- 1. This compound (KPT-9274) | PAK4/Nampt Inhibitor [medchemexpress.com]

- 2. This compound (KPT 9274) | NAMPT inhibitor | Mechanism [selleckchem.com]

- 3. This compound - Karyopharm Therapeutics - AdisInsight - Springer [adisinsight.springer.com]

- 4. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 5. Pipeline Moves: Advancement prospects halt for refractory ... [clinicaltrialsarena.com]

Mechanism of Action and Signaling Pathways

Padnarsertib exerts its anti-cancer effects through the simultaneous inhibition of two distinct targets, PAK4 and NAMPT. The following diagram illustrates the core signaling pathways affected by PAK4 inhibition and how this compound's dual-action mechanism disrupts key cellular processes in cancer cells.

Diagram 1: The dual mechanism of action of this compound. It inhibits PAK4, disrupting multiple oncogenic signaling pathways involved in cell survival, proliferation, and cytoskeleton remodeling. Concurrently, it inhibits NAMPT, depleting NAD+ and blocking tumor cell energy metabolism.

Key Experimental Data and Protocols

Research on this compound has involved specific experimental methodologies to evaluate its efficacy, both in laboratory models (in vitro) and in animal models (in vivo).

In Vitro Assays

- Cell Viability/Migration/Invasion Assays: this compound's effect on cancer cell viability, invasion, and migration has been tested in various cell lines, including renal cell carcinoma (RCC) and non-small cell lung cancer (A549). Standard protocols involve treating cells with the inhibitor and using methods like Transwell assays for invasion and "scratch" or wound-healing assays for migration [1] [2] [3].

- Apoptosis and Cell Cycle Analysis: To assess the induction of programmed cell death (apoptosis) and cell cycle arrest (e.g., at the G2-M phase), researchers typically use flow cytometry after staining cells with Annexin V/propidium iodide or DNA-binding dyes, respectively [2].

- Biochemical Inhibition Assay (NAMPT): The IC₅₀ value against NAMPT (120 nM) was determined using a cell-free enzymatic assay with recombinant NAMPT protein to measure the direct inhibition of its catalytic activity [2].

In Vivo Studies

- Xenograft Mouse Models: The anti-tumor efficacy of this compound has been evaluated in immunodeficient mice implanted with human tumor cells (xenografts). A typical dosing regimen involved oral administration (100 mg/kg or 200 mg/kg) twice daily for 14 days. Tumor volume is measured regularly and compared to a control group. At the end of the experiment, drug concentrations in plasma and tumor tissue can be measured (e.g., reaching ~10,000 ng/mL in both) [2].

Clinical Development Status

This compound is currently under clinical investigation. The table below outlines its known clinical trial status and explored indications.

| Clinical Phase | Status (as of 2025) | Indications / Context |

|---|---|---|

| Phase 2 | Active (Status unclear) | Solid Tumors [4] |

| Phase 1 | Active Not Recruiting / Terminated | Advanced Solid Tumors, Non-Hodgkin's Lymphoma (NHL), Acute Myeloid Leukemia (AML) [5] [4] |

| Combination Therapy | Under Exploration | Potential to sensitize tumors to immunotherapy (anti-PD-1) and CAR-T therapy [1] [6] |

Research Context and Rationale

- PAK4 as an Oncogenic Target: PAK4 is overexpressed in many tumor types (e.g., pancreatic, ovarian, breast, gastric cancers) and is involved in key oncogenic processes like proliferation, migration, and invasion. It mediates signals through multiple pathways, including WNT/β-catenin and RAF/MEK/ERK [1].

- Dual-Target Rationale: Combining PAK4 inhibition with NAMPT inhibition creates a synergistic attack on cancer cells. While PAK4 inhibition targets growth and survival signals, NAMPT inhibition depletes NAD+, a crucial cofactor for energy metabolism, leading to metabolic stress and cell death [7].

References

- 1. Recent advances on development of p21-activated kinase ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (KPT-9274) | PAK4/Nampt Inhibitor [medchemexpress.com]

- 3. 高活性高选择性PAK4 抑制剂的发现| MCE - CN-Healthcare [cn-healthcare.com]

- 4. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 5. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 6. 靶点|PAK4|梳理|抑制剂|肿瘤 [cn-healthcare.com]

- 7. 德琪医药PAK4/NAMPT双靶点口服抑制剂ATG-019完成 ... [antengene.com]

Nicotinamide phosphoribosyltransferase Nampt inhibitor

NAMPT Biology & Rationale for Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the major NAD+ salvage pathway in mammalian cells. It catalyzes the condensation of nicotinamide (NAM) with phosphoribosyl pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN), which is subsequently used to regenerate NAD+ [1] [2].

- Role in Cancer: Many cancer cells have high metabolic demands and rely heavily on the NAMPT-mediated salvage pathway to maintain their NAD+ pools, which are essential for energy production (glycolysis), DNA repair (PARP activity), and cell signaling (sirtuin activity) [1] [3]. NAMPT is frequently overexpressed in cancers like breast, ovarian, prostate, gastric, colorectal cancer, and lymphoma [1] [4].

- Therapeutic Strategy: Inhibiting NAMPT depletes intracellular NAD+, disrupting energy metabolism and leading to cancer cell death through ATP depletion and increased oxidative stress [1]. This makes NAMPT a compelling metabolic target for cancer therapy.

The diagram below illustrates the central role of NAMPT in NAD+ biosynthesis and the mechanisms by which its inhibition leads to anti-tumor effects.

NAMPT's role in NAD+ biosynthesis and inhibitor mechanism of action.

Landscape of NAMPT Inhibitors

Several potent and specific NAMPT inhibitors have been developed, showing significant anti-tumor efficacy in preclinical models [1] [4]. The table below summarizes key first-generation and emerging inhibitors.

| Inhibitor Name | Key Characteristics | Clinical Development Status |

|---|---|---|

| FK866 (APO866) | One of the first specific nanomolar inhibitors; extensive preclinical data [3]. | Early-phase trials completed; limited efficacy, dose-limiting thrombocytopenia [5] [3]. |

| CHS828 (GMX1778) | Oral inhibitor; prodrug GMX1777 was developed for improved solubility [5]. | Phase I trials completed; development discontinued due to toxicity and modest efficacy [5]. |

| OT-82 | Preclinical data shows efficacy in hematological cancer models [1] [5]. | Phase I trials in relapsed/refractory lymphoma (ongoing, NCT03921879) [5]. |

| KPT-9274 | A dual inhibitor targeting both NAMPT and PAK4 [5]. | Phase I/II trials in advanced solid tumors and AML (ongoing, NCT02702492, NCT04914845) [5]. |

| T8 | A novel dual NAMPT/PD-L1 inhibitor; high oral bioavailability (78.8% in mice) [6]. | Preclinical stage; showed enhanced tumor growth inhibition in melanoma models [6]. |

Experimental Protocols for In Vitro Validation

To evaluate the efficacy and mechanism of NAMPT inhibitors, researchers typically employ a series of standardized in vitro assays. The workflow below outlines a typical validation process, from screening to mechanistic studies.

A standard workflow for in vitro validation of NAMPT inhibitors.

Here are the detailed methodologies for the key experiments cited in the search results:

- High-Throughput Screening (HTS): An example HTS platform was used to screen 30,000 compounds. The assay is based on a fluorometric method that measures the fluorescence of a derivative formed from the NAMPT enzymatic product, NMN. The quality of the screen is monitored using S/N ratio, CV, and Z' factors [7].

- Cell Viability Assay (IC50 Determination): To assess anti-proliferative activity, cells (e.g., HepG2, NCI-H660) are treated with a range of inhibitor concentrations for 48-72 hours. Cell viability is measured using standard assays (e.g., MTT, CTG). The IC50 value is then calculated from the concentration-response curve [7] [8].

- Cellular NAD+ Measurement: After treatment with the NAMPT inhibitor, cells are lysed. Intracellular NAD+ levels are quantified using commercial kits based on enzymatic cycling reactions, which generate a colored formazan product measurable by absorbance [9]. Depletion of NAD+ confirms on-target engagement.

- NMN/NAD+ Rescue Experiment: This critical test confirms that the observed cytotoxicity is specifically due to NAMPT inhibition. Cells are co-treated with the NAMPT inhibitor and exogenous NMN or NAD+. If the anti-proliferative effect is reversed, it confirms that cell death is a direct consequence of NAD+ depletion via NAMPT inhibition [7] [9].

Clinical Challenges and Resistance Mechanisms

Despite strong preclinical results, the clinical translation of NAMPT inhibitors has faced hurdles, primarily dose-limiting toxicities (e.g., thrombocytopenia) and modest efficacy as monotherapies [5] [3]. A major scientific challenge is the emergence of drug resistance, which occurs through several mechanisms as shown in the diagram below.

Established mechanisms of resistance to NAMPT inhibitors.

The table below elaborates on these key resistance mechanisms.

| Mechanism | Description | Potential Workaround |

|---|---|---|

| Upregulation of NAPRT | Cancer cells increase use of Preiss-Handler pathway via NAPRT to synthesize NAD+ from nicotinic acid, bypassing inhibited NAMPT [5]. | Co-administration of NAPRT inhibitors (e.g., 2-hydroxinicotinic acid) with NAMPT inhibitors [5]. |

| Acquired NAMPT Mutations | Mutations in the NAMPT gene can reduce the binding affinity of inhibitors, diminishing their effectiveness [5]. | Development of new inhibitors with different chemical scaffolds that can bind mutated NAMPT [7]. |

| Drug Efflux (ABCB1) | Increased expression of the ATP-binding cassette (ABC) transporter ABCB1 pumps NAMPT inhibitors out of the cell, reducing intracellular concentration [5]. | Using inhibitors that are not substrates for ABCB1 or combining with transporter inhibitors. |

Future Directions and Emerging Strategies

To overcome current limitations, the field is evolving with several innovative approaches:

- Dual-Target Inhibitors: Molecules like KPT-9274 (NAMPT/PAK4) and T8 (NAMPT/PD-L1) are designed to hit multiple targets simultaneously, enhancing efficacy and potentially overcoming resistance [6] [5].

- Combination Therapies: Rational combinations are being explored. For instance, pairing NAMPT inhibitors with NAPRT inhibitors to block compensatory pathways, or with chemotherapy/immunotherapy agents to create synergistic anti-tumor effects [1] [5].

- Novel Modalities: Research is exploring Antibody-Drug Conjugates (ADCs) that use antibodies to deliver NAMPT inhibitors specifically to tumor cells, thereby improving the therapeutic window and reducing off-target toxicity [1].

- Biomarker-Driven Therapy: Identifying predictive biomarkers is crucial. Tumors with low levels of NAPRT or those with specific mutations (e.g., IDH1/2) may be inherently more sensitive to NAMPT inhibitors, allowing for better patient stratification [1] [8].

Conclusion

NAMPT remains a validated and compelling metabolic target in oncology. While first-generation inhibitors faced clinical challenges, they provided invaluable insights. The future of NAMPT targeting lies in smarter therapeutic strategies—including dual inhibitors, rational combinations, and biomarker-selected patient populations—to fully realize its potential in cancer treatment.

References

- 1. Review of various NAMPT for the treatment of cancer - PMC inhibitors [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in NAMPT Inhibitors: Immunotherapic Strategy [frontiersin.org]

- 4. Review of various NAMPT inhibitors for the treatment ... [frontiersin.org]

- 5. Mechanisms of resistance to NAMPT in cancer inhibitors [oaepublish.com]

- 6. Rational design of NAMPT-based dual inhibitors with ... [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Inhibitors and Fluorescent Probe ... [nature.com]

- 8. Computational drug discovery pipelines identify NAMPT as a ... [pmc.ncbi.nlm.nih.gov]

- 9. of Inhibition aggravates high fat diet-induced hepatic steatosis... NAMPT [lipidworld.biomedcentral.com]

Padnarsertib PAK4 beta-catenin pathway

Molecular Mechanism of Action

Padnarsertib (also known as KPT-9274, ATG-019) primarily targets two distinct proteins, as summarized in the table below [1] [2]:

| Target | Protein Name | Inhibition IC₅₀ | Role in Cancer |

|---|---|---|---|

| PAK4 | Serine/threonine-protein kinase PAK 4 | < 100 nM | Regulates cell proliferation, survival, and the Wnt/β-catenin signaling pathway [3] [4]. |

| NAMPT | Nicotinamide phosphoribosyltransferase | ~120 nM | A key enzyme in the NAD⁺ salvage pathway; its inhibition depletes cellular energy and promotes apoptosis [1]. |

The core of its anti-tumor activity lies in disrupting the PAK4/β-catenin signaling pathway. PAK4 normally stabilizes β-catenin and promotes its nuclear translocation, which activates transcription of pro-growth and survival genes like cyclin D1 and c-Myc [5] [3]. This compound interferes with this process in two key ways:

- Reduces PAK4 Protein Levels: Unlike kinase-only inhibitors, this compound reduces the steady-state level of PAK4 protein, effectively countering both its kinase-dependent and kinase-independent functions [3].

- Attenuates β-Catenin Signaling: By inhibiting PAK4, this compound leads to the attenuation of nuclear β-catenin and the subsequent downregulation of its target genes, which curbs cell proliferation and survival [1] [3].

This mechanism is illustrated in the following pathway diagram:

Key Preclinical Evidence and Protocols

The anti-tumor efficacy of this compound and its effect on the β-catenin pathway have been validated in various cancer models using standardized experimental protocols.

In Vitro Evidence and Methods

In vitro studies across renal cell carcinoma (RCC), triple-negative breast cancer (TNBC), and pancreatic ductal adenocarcinoma (PDAC) cell lines consistently show that this compound reduces cell viability, invasion, and migration, while inducing apoptosis [1] [3].

A common methodology for assessing these effects includes:

- Cell Viability and Proliferation Assays: Cells are treated with varying concentrations of this compound, and viability is measured using assays like MTT or CellTiter-Lumi after 72 hours [6].

- Western Blot Analysis: Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies (e.g., against PAK4, β-catenin, phospho-β-catenin Ser675, cleaved caspase-3) to confirm target engagement and mechanism of action [3].

- Apoptosis Assay by Annexin V/PI Staining: After 48 hours of drug treatment, cells are stained with Annexin V-FITC and propidium iodide (PI). The percentage of apoptotic cells (Annexin V-positive) is then quantified using flow cytometry [6].

- TOP/FOP Flash Luciferase Reporter Assay: This is a key experiment for measuring β-catenin/TCF transcriptional activity. Cells are co-transfected with a firefly luciferase reporter plasmid containing TCF/LEF binding sites (TOPflash) and a control Renilla luciferase plasmid. After 24 hours of this compound treatment, luciferase activity is measured. A decrease in the TOPflash/FOPflash (mutant sites) ratio indicates inhibition of the Wnt/β-catenin pathway [6].

- Cell Migration and Invasion Assays: Using transwell chambers, cells are seeded with or without Matrigel coating for invasion/migration assays, respectively. After 12-20 hours of incubation with this compound, cells that migrate/invade through the membrane are fixed, stained, and counted [1].

In Vivo Evidence and Protocols

This compound has shown promising activity in mouse xenograft models, as summarized below:

| Cancer Model | Dosing Regimen | Key Findings | Citation |

|---|---|---|---|

| RCC (786-O) Xenograft | 100 & 200 mg/kg, oral, twice daily for 14 days | Dose-dependent tumor growth inhibition with no apparent toxicity. | [1] |

| TNBC (MDA-MB-231) Xenograft | Not fully specified (oral administration) | Significant reduction in tumorigenesis. | [3] |

| PDAC Xenograft | 200 mg/kg, daily, oral or IV | Remarkable anti-tumor activity; well tolerated with no signs of toxicity. | [1] |

A standard in vivo protocol involves:

- Animal Models: Use of immunocompromised mice (e.g., nude mice) subcutaneously implanted with human cancer cells [1] [3].

- Formulation: this compound is often prepared as a homogeneous suspension in a vehicle containing carboxymethyl cellulose (CMC-Na) or as a clear solution in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O for oral administration [1] [2].

- Endpoint Analysis: Tumor volume is measured regularly. At the end of the study, tumors and plasma are collected for pharmacokinetic analysis and to assess pharmacodynamic effects (e.g., reduced levels of PAK4 and nuclear β-catenin in tumor tissue) [1] [3].

Clinical Development Status

This compound has progressed into clinical trials for evaluation in human cancers.

- ClinicalTrials.gov Identifier: NCT02702492 [1]

- Phase: Phase 1 [1] [7]

- Recruitment Status: Terminated (This status indicates the trial has stopped early, but does not necessarily reflect the compound's efficacy or safety. The reasons for termination are not specified in the provided sources.) [1]

- Conditions: The trial investigated this compound for the treatment of advanced solid malignancies and Non-Hodgkin's Lymphoma (NHL) [1] [7].

Research Implications and Future Directions

The evidence positions this compound as a compelling candidate for targeting PAK4-overexpressing cancers. Its ability to degrade PAK4 protein rather than just inhibit its kinase activity is a significant advantage, potentially overcoming limitations of other inhibitors [3]. Furthermore, its dual inhibition of PAK4 and NAMPT creates a synergistic effect that cripples cancer cell survival and energy metabolism.

Future work should focus on:

- Biomarker Identification: Determining predictive biomarkers (e.g., PAK4 amplification, β-catenin activation status) to identify patient populations most likely to respond [3] [4].

- Combination Therapies: Exploring rational combinations, for instance with immune checkpoint inhibitors, given the known role of the Wnt/β-catenin pathway in modulating the tumor immune microenvironment [8].

- Understanding Resistance Mechanisms: Investigating how cancer cells might develop resistance to this compound to inform the development of next-generation agents.

References

- 1. This compound (KPT 9274) | NAMPT inhibitor | Mechanism [selleckchem.com]

- 2. This compound (KPT-9274) | PAK4/Nampt Inhibitor [medchemexpress.com]

- 3. A novel orally bioavailable compound KPT-9274 inhibits ... [nature.com]

- 4. Biological role of the PAK4 signaling pathway [sciencedirect.com]

- 5. Nucleo-cytoplasmic shuttling of PAK4 modulates β-catenin ... [pubmed.ncbi.nlm.nih.gov]

- 6. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 8. Wnt/beta-catenin pathway: modulating anticancer immune ... [jhoonline.biomedcentral.com]

Padnarsertib Clinical Development Status

| Indication | Highest Phase | Status / Context |

|---|---|---|

| Solid Tumors | Phase 2 | Initial primary development focus [1] |

| Non-Hodgkin's Lymphoma | Phase 1 | Studied in early-phase trials [1] |

| Relapsed/Refractory Acute Myeloid Leukemia (AML) | Phase 1 | An investigator-led Phase 1 trial (NCT05394558) was suspended; the reason was not disclosed [2] |

| Rhabdomyosarcoma & Ewing Sarcoma | Preclinical / Designation | Granted Orphan Drug and Rare Pediatric Disease Designations by the FDA in 2024 based on preclinical data [3] |

Mechanism of Action and Development Context

Padnarsertib is a first-in-class, oral small molecule that acts as a dual inhibitor of PAK4 and NAMPT [1] [3].

- PAK4 (Serine/threonine-protein kinase PAK4): This enzyme is involved in key cellular processes, including cytoskeleton regulation, cell adhesion, migration, and cell survival. Inhibiting PAK4 can disrupt these critical pathways in cancer cells [4].

- NAMPT (Nicotinamide phosphoribosyltransferase): This is a key enzyme in the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway. By inhibiting NAMPT, this compound reduces cellular NAD+ levels, which can disrupt energy metabolism and lead to cancer cell death [5].

The following diagram illustrates how this compound simultaneously targets these two distinct pathways.

Recent Developments and Corporate Strategy

Recent updates from Karyopharm Therapeutics indicate a strategic shift for the this compound program.

- Regulatory Incentives: In mid-2024, the U.S. FDA granted this compound Orphan Drug Designation for the treatment of soft tissue sarcoma (which includes Rhabdomyosarcoma) and for Ewing sarcoma. The drug also received two Rare Pediatric Disease Designations for these cancers, highlighting the potential need in these areas with limited treatment options [3].

- Partnership Seeking: Karyopharm has publicly stated that it is evaluating out-licensing and/or partnership opportunities for this compound. This means the future advancement of this drug candidate is contingent on finding a new development partner [3].

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. Pipeline Moves: Advancement prospects halt... - Clinical Arena Trials [clinicaltrialsarena.com]

- 3. Karyopharm Announces Preliminary Unaudited 2024 ... [investors.karyopharm.com]

- 4. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 5. NAMPT - Drugs, Indications, Patents [synapse.patsnap.com]

Padnarsertib investigational drug background

Mechanism of Action and Signaling Pathways

Padnarsertib simultaneously targets two proteins, PAK4 and NAMPT, disrupting critical cancer cell processes. The diagram below illustrates how its dual inhibition leads to anti-tumor effects.

This compound exerts anti-tumor effects by dual inhibition of PAK4 and NAMPT pathways.

- PAK4 Inhibition: PAK4 is a kinase involved in cell signaling, survival, and cytoskeleton remodeling. Inhibiting PAK4 with this compound attenuates the PAK4/β-catenin pathway, which impairs cancer cell viability, invasion, and migration, and can induce apoptosis (programmed cell death) [1].

- NAMPT Inhibition: NAMPT is a key enzyme in the nicotinamide salvage pathway, the primary method for many cancer cells to regenerate the essential cofactor NAD+. By inhibiting NAMPT, this compound depletes cellular NAD+ levels, disrupting energy metabolism and inducing DNA damage, ultimately leading to cell death [1] [2].

Preclinical Profile and Experimental Data

This compound has shown promising activity in preclinical models, particularly in renal cell carcinoma (RCC), rhabdomyosarcoma (RMS), and Ewing sarcoma (EWS) [1] [2].

Key Preclinical Findings

| Model System | Findings | Proposed Mechanism |

|---|---|---|

| RCC Cell Lines (In vitro) | Attenuated viability, invasion, migration; induced apoptosis; attenuated G2-M cell cycle transit [1]. | PAK4/β-catenin pathway inhibition & NAD+ depletion. |

| RCC Xenograft (In vivo) | Decrement of xenograft growth comparable to Sunitinib; no apparent toxicity observed [1]. | Dual PAK4 and NAMPT inhibition. |

| RMS & EWS Models | Tumor regressions and decreased metastatic properties in preclinical models [3]. | High vulnerability of these sarcomas to NAMPT inhibition [2]. |

In Vitro Experimental Protocol A typical methodology for assessing this compound's effect on cancer cell lines involves [1]:

- Cell Culture: Maintain relevant cancer cell lines (e.g., RCC lines) in appropriate media.

- Drug Treatment: Treat cells with varying concentrations of this compound (e.g., IC50 determination).

- Viability Assay: Use assays like MTT or CellTiter-Glo to measure cell viability/proliferation after treatment.

- Functional Assays: Perform Transwell migration and invasion assays.

- Apoptosis/Cell Cycle Analysis: Use flow cytometry (e.g., Annexin V staining for apoptosis, PI staining for cell cycle).

- Mechanistic Validation: Analyze effects on downstream pathways (e.g., β-catenin levels) via western blotting.

In Vivo Experimental Protocol A standard xenograft study to evaluate efficacy involves [1]:

- Model Establishment: Implant human cancer cells into immunodeficient mice.

- Randomization & Dosing: Once tumors establish, randomize mice into control and treatment groups. Administer this compound orally (e.g., 100 mg/kg or 200 mg/kg, twice daily) and a vehicle control.

- Tumor Monitoring: Measure tumor volumes regularly with calipers over the treatment period (e.g., 14 days).

- Pharmacokinetic Analysis: At endpoint, measure drug concentrations in plasma and tumor tissue using methods like LC-MS/MS.

- Toxicity Monitoring: Record body weight and observe for signs of toxicity throughout the study.

Clinical Development and Regulatory Status

The clinical development of this compound has involved early-phase trials for advanced cancers, though some studies have faced challenges.

| Development Aspect | Details |

|---|---|

| Clinical Trials | Early-phase trials for advanced solid tumors and non-Hodgkin's lymphoma [4] [1]. |

| Recent Setback | A Phase Ib trial (NCT05394558) in relapsed/refractory AML was suspended in 2024 [5]. |

| Orphan Drug Designations | The FDA granted Orphan Drug status for soft tissue sarcoma (includes RMS) and Ewing sarcoma in July 2024 [3]. |

| Pediatric Designations | The FDA granted two Rare Pediatric Disease Designations for RMS and EWS in June 2024 [3]. |

| Current Strategy | Karyopharm is evaluating out-licensing and/or partnership opportunities for this compound [3]. |

Research Context and Applications

Recent research highlights NAMPT inhibition as a promising strategy, particularly for hematological malignancies and specific solid tumors like rhabdomyosarcoma [2]. This compound is one of several NAMPT inhibitors under investigation.

- Combination Potential: Research with other NAMPT inhibitors shows potential for combination therapies. For instance, the inhibitor OT-82 has been shown to potentiate the effect of venetoclax in AML models and overcome venetoclax resistance [2].

- Mechanistic Insights: Studies indicate that NAMPT inhibition impacts energy metabolism, induces DNA damage, and can lead to tumor regression in high-risk pediatric cancer models [2].

- Resistance Mechanisms: The emergence of resistance to this compound and other NAMPT inhibitors has been observed in some laboratory models, with resistant cell lines showing distinct, novel mutations in the NAMPT gene itself [2].

Conclusion

This compound is a first-in-class dual PAK4/NAMPT inhibitor with a compelling preclinical rationale and orphan drug designations for specific sarcomas. While its clinical path has encountered hurdles, its novel mechanism continues to make it a compound of interest. Its future development now likely depends on securing new partnerships.

References

- 1. This compound (KPT-9274) | PAK4/Nampt Inhibitor [medchemexpress.com]

- 2. OncoTartis News [sigma.larvol.com]

- 3. Karyopharm Announces Preliminary Unaudited 2024 ... [investors.karyopharm.com]

- 4. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 5. Pipeline Moves: Advancement prospects halt for refractory ... [clinicaltrialsarena.com]

Molecular Targets of Padnarsertib

| Target | Description | Biological Role | Inhibition IC₅₀ |

|---|---|---|---|

| PAK4 (Serine/threonine-protein kinase PAK 4) [1] | A member of the P21-activated kinase family; a key signaling node. | Regulates cytoskeleton, cell adhesion, migration, growth, proliferation, and survival [1]. | < 100 nM [2] |

| NAMPT (Nicotinamide phosphoribosyltransferase) [3] [2] | The rate-limiting enzyme in the NAD⁺ salvage pathway [4]. | Catalyzes the conversion of nicotinamide to NMN, a critical step in NAD⁺ biosynthesis, which is essential for cellular metabolism and energy production. | 120 nM [2] [5] |

Mechanism of Action & Signaling Pathways

Padnarsertib's anti-cancer activity stems from its simultaneous disruption of both kinase signaling and cellular metabolism. The following diagram maps its primary mechanism of action and the consequent biological effects.

This compound's dual inhibition leads to coordinated anti-tumor effects by simultaneously targeting cell survival signaling and metabolic processes.

Key Experimental Evidence & Protocols

The following experimental data, primarily from preclinical studies, underpins our understanding of this compound's activity.

In Vitro Models

- Cell Lines Used: Studies have utilized various human cancer cell lines, including renal cell carcinoma (RCC) lines (786-0, ACHN, Caki-1) and osteosarcoma (U-2 OS) [5].

- Key Assays and Findings:

- Viability and Apoptosis: Treatment with this compound attenuates cell viability and induces apoptosis (programmed cell death) [2].

- Migration and Invasion: In transwell chamber assays, this compound at concentrations of 1μM and 5μM significantly reduced cell migration and invasion over 12 to 20 hours of incubation [5].

- Cell Cycle Analysis: The drug attenuates G2–M phase transit and induces apoptosis in RCC cell lines [2].

- Biochemical Analysis: Western blotting demonstrates that this compound treatment attenuates nuclear β-catenin and its downstream targets, cyclin D1 and c-Myc [5].

In Vivo Models

- Animal Models: Efficacy has been demonstrated in a 786-O (VHL-mut) human RCC xenograft model using nude mice [2] [5].

- Dosing and Efficacy: Administration by oral gavage at 100 and 200 mg/kg resulted in dose-dependent inhibition of tumor growth with no apparent toxicity reported [5]. Another study using a twice-daily dosing schedule for 14 days also showed significant tumor growth decrement without significant weight loss [2].

- Pharmacokinetics (PK): this compound possesses desirable PK properties. Measurements in mouse models showed high concentrations in both plasma (10,757 ng/mL) and tumors (10,647 ng/mL) 8 hours after administration [2].

Rationale for Therapeutic Application

The dual-targeting mechanism of this compound provides a strong rationale for its investigation in specific cancer contexts:

- Targeting PAK4: PAK4 is implicated in oncogenic signaling pathways that drive tumor growth and metastasis. Inhibiting PAK4 disrupts the PAK4/β-catenin pathway, a key regulator of cell proliferation [5].

- Targeting NAMPT: Cancer cells often have increased reliance on the NAD salvage pathway for energy. Inhibiting NAMPT depletes NAD, disrupting cellular metabolism and DNA repair, leading to cell death [6].

- Synthetic Lethality in AML: A recent study identified a specific vulnerability in Acute Myeloid Leukemia (AML) with monosomy 7/del(7q). These cells are haploid for the NAMPT gene (located at 7q22.3), making them exquisitely sensitive to NAMPT inhibition. This compound, alone or in combination with the BCL2 inhibitor venetoclax, demonstrated potent activity against -7/-7q AML models [6].

Current Development Status

This compound (also referred to as KPT-9274) has been investigated in early-phase clinical trials for various cancers, though its development path has seen some challenges [3] [7] [8].

- Clinical Trials: A Phase 1 trial (NCT02702492) evaluating the drug in patients with Advanced Malignant Solid Neoplasms and Non-Hodgkin's Lymphoma has been terminated [3] [5]. Another investigator-led Phase 1 trial (NCT05394558) in Relapsed or Refractory Acute Myeloid Leukaemia was suspended [7].

- Regulatory Designations: Despite clinical hurdles, the drug's potential in rare pediatric cancers is recognized. The U.S. FDA has granted it Orphan Drug Designation for soft tissue sarcoma (including Rhabdomyosarcoma) and for Ewing sarcoma, as well as Rare Pediatric Disease Designation for both these indications [9].

- Partnership Strategy: Karyopharm Therapeutics, the developer, is currently evaluating out-licensing and/or partnership opportunities to advance this program further [9].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound (KPT-9274) | PAK4/Nampt Inhibitor [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 4. NAT | NAMPT Activator [medchemexpress.com]

- 5. This compound (KPT 9274) | NAMPT inhibitor | Mechanism [selleckchem.com]

- 6. Monosomy 7/del(7q) cause sensitivity to inhibitors of ... [sciencedirect.com]

- 7. Pipeline Moves: Advancement prospects halt for refractory ... [clinicaltrialsarena.com]

- 8. This compound - Karyopharm Therapeutics - AdisInsight - Springer [adisinsight.springer.com]

- 9. Karyopharm Announces Preliminary Unaudited 2024 ... [investors.karyopharm.com]

Visualizing the Core Signaling Pathways

The following diagram illustrates the key signaling pathways targeted by Padnarsertib and the downstream biological effects resulting from their inhibition.

This dual mechanism of action leads to a coordinated attack on cancer cells: NAMPT inhibition induces metabolic stress and apoptosis by depleting NAD+, while PAK4 inhibition disrupts growth, survival, and pro-metastatic signaling pathways [1].

Key Preclinical Findings & Synergistic Potential

Preclinical studies highlight this compound's utility, particularly in overcoming drug resistance. A significant finding involves its synergy with the mTOR inhibitor Everolimus in pancreatic neuroendocrine tumors (PNETs) [2].

Proposed Molecular Basis for Synergy with Everolimus:

- This compound disrupts the mTORC2 complex by downregulating RICTOR, a key component [2].

- mTORC2 activation is a known resistance mechanism to mTORC1 inhibitors like Everolimus. By inhibiting mTORC2, this compound prevents this feedback loop, sensitizing cells to Everolimus [2].

- This compound also suppresses β-catenin activity via PAK4 inhibition, adding another axis of pathway disruption [2].

In Vivo Efficacy Data: The table below summarizes key quantitative results from an animal model study.

| Evaluation Parameter | This compound Monotherapy | Everolimus Monotherapy | This compound + Everolimus (Combination) |

|---|---|---|---|

| Dosing Regimen | 150 mg/kg [2] | 2.5 mg/kg (sub-MTD) [2] | 150 mg/kg + 2.5 mg/kg [2] |

| Effect on Xenograft Growth | Information missing | Information missing | Significant suppression [2] |

| Toxicity Observations | Well tolerated; no significant body weight change in mice [1] [2] | Sub-MTD dose [2] | Well tolerated at stated doses [2] |

Experimental Protocols for Key Assays

For researchers looking to validate these findings, here are summaries of key methodologies used in the cited studies.

Colonogenic Assay (Cell Survival and Proliferation) [2]

- Purpose: To assess long-term cell survival and reproductive potential after drug treatment.

- Procedure:

- Seed 50,000-100,000 PNET cells (e.g., BON-1, QGP-1) in triplicate in petri dishes and incubate overnight.

- Treat cells with this compound (e.g., 600 nM), Everolimus (e.g., 6 µM), or their combination for 72 hours.

- After treatment, wash cells and re-seed a low number of cells (e.g., 1000) into new petri dishes.

- Allow cells to grow for 4-6 weeks to form colonies.

- Stain colonies with crystal violet and count to determine clonogenic survival.

In Vivo Xenograft Model Study (Animal Protocol) [1] [2]

- Purpose: To evaluate the anti-tumor efficacy and in vivo tolerability of this compound.

- Procedure:

- Animal Models: Mice implanted with human cancer cell-derived xenografts.

- Dosing: this compound is administered orally at 100-200 mg/kg, twice daily [1]. In combination studies, it is used alongside sub-MTD doses of other agents (e.g., 2.5 mg/kg Everolimus) [2].

- Duration: Treatment cycles typically last 14 days [1].

- Endpoint Measurements: Monitor tumor volume and animal body weight regularly. At the end of the study, analyze drug concentrations in plasma and tumor tissue using methods like LC-MS [1].

Current Development Status

This compound is currently in Phase 2 clinical trials for solid tumors [3]. Its development profile includes several regulatory milestones that underscore its potential in treating rare cancers:

- Orphan Drug Designations: Granted by the U.S. FDA for the treatment of soft tissue sarcoma (including Rhabdomyosarcoma) and Ewing sarcoma [4].

- Rare Pediatric Disease Designations: Granted by the U.S. FDA for Rhabdomyosarcoma (RMS) and Ewing sarcoma (EWS) [4].

Karyopharm, the developer, has stated it is evaluating out-licensing and partnership opportunities for further advancement of this program [4].

References

- 1. | KPT-9274 |PAK4/NAMPT inhibitor this compound [invivochem.com]

- 2. PAK4-NAMPT Dual Inhibition Sensitizes Pancreatic ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 4. Karyopharm Announces Preliminary Unaudited 2024 ... [investors.karyopharm.com]

Padnarsertib in vitro cell viability assay

Molecular Mechanism of Action

Padnarsertib (also known as KPT-9274) is an orally bioavailable small molecule that functions as a non-competitive dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT) [1] [2] [3].

- PAK4 Inhibition: Inhibition of the PAK4 signaling pathway by this compound attenuates nuclear β-catenin as well as the Wnt/β-catenin targets cyclin D1 and c-Myc [2] [3]. This leads to a reduction in cell invasion and migration.

- NAMPT Inhibition: In a cell-free enzymatic assay, this compound inhibits NAMPT with an IC50 of approximately 120 nM [1] [4] [3]. NAMPT is the rate-limiting enzyme in the NAD salvage pathway. Its inhibition depletes cellular NAD, which is crucial for energy metabolism and DNA repair, leading to decreased cell viability and induction of apoptosis [2].

The combined effect of these actions disrupts critical survival, metabolic, and proliferative pathways in cancer cells, as shown in the diagram below:

Quantitative Bioactivity Profile

The table below summarizes the key biochemical and cellular activity data for this compound:

| Assay Type | Target | Metric | Value | Context |

|---|---|---|---|---|

| Biochemical Assay [1] [3] | PAK4 | IC50 | < 100 nM | Cell-free system |

| Biochemical Assay [1] [4] [3] | NAMPT | IC50 | ~120 nM | Cell-free system |

| Antiproliferative / Viability (RCC cell lines) [1] [4] | NAMPT | IC50 | ~120 nM | Cellular activity |

| Cell Migration & Invasion [3] | PAK4 | Working Concentration | 1 - 5 µM | 12-hour incubation |

Detailed In Vitro Application Protocols

Cell Viability and Proliferation Assay using WST-1

The WST-1 assay is a colorimetric method that quantitatively assesses cell viability by measuring cellular metabolic activity [5]. The principle is based on the cleavage of WST-1 tetrazolium salt to water-soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells [5].

Reagents and Equipment

- Cell Lines: Human renal cell carcinoma (RCC) lines (e.g., 786-0, ACHN, Caki-1), or other relevant cancer models [1] [4] [3].

- Compound: this compound (KPT-9274). Prepare a 10-100 mM stock solution in DMSO and store at -20°C [1] [3].

- Assay Reagent: WST-1 ready-to-use solution [5].

- Equipment: 96-well flat-bottom tissue culture plates, CO2 incubator, microplate reader [5].

Procedure

- Cell Seeding: Seed cells into 96-well plates at an optimized density. This density must be determined empirically for each cell line [5].

- Pre-Incubation: Incubate plates for 24-96 hours under standard culture conditions to allow cell attachment and recovery [5].

- Dosing: Add this compound to the culture medium. Test a range of concentrations to establish a dose-response curve. Include negative control wells and vehicle control wells [5].

- Incubation with Drug: Incubate the plate for a desired period (e.g., 72 hours)[ccitation:2].

- Viability Measurement:

Cell Migration and Invasion Assay using Transwell

This protocol assesses the anti-migratory and anti-invasive effects of this compound linked to PAK4 inhibition [3].

Reagents and Equipment

- Cell Lines: 786-0, ACHN, or other suitable cell lines [3].

- Compound: this compound stock solution.

- Equipment: Transwell chambers, polycarbonate filters, Matrigel (for invasion assay), methanol, Giemsa solution, light microscope [3].

Procedure for Migration Assay

- Preparation: Place 0.6 ml of growth medium containing this compound (1 µM or 5 µM) or vehicle control in the lower wells of the chamber [3].

- Seeding: Seed 1.5 x 10^4 cells in suspension on top of the polycarbonate filters [3].

- Incubation: Incubate the chambers for 12 hours [3].

- Analysis: After incubation, swab the filters, fix with methanol, and stain with Giemsa solution. Count the cells that have migrated to the lower surface under a light microscope [3].

Procedure for Invasion Assay

- The protocol is similar to the migration assay, with key modifications: pre-coat the filters with Matrigel, seed 2.5 x 10^4 cells, and extend the incubation time to 20 hours [3].

Key Technical Considerations and Troubleshooting

- Control Setup: Always include a blank control (medium + WST-1, no cells), an untreated control (cells + medium, no compound), and a vehicle control (cells + medium + DMSO at the highest concentration used) for accurate interpretation of WST-1 results [5].

- Optimization is Critical: The optimal cell seeding density and WST-1 incubation time can vary significantly between cell lines and must be determined beforehand to ensure the assay is in the linear range [5].

- Interference: Compounds with antioxidant activity can potentially interfere with the tetrazolium reduction reaction in WST-1 assays [5].

- Data Confirmation: Viability assays like WST-1 measure metabolic activity at a single time point. Consider complementing them with clonogenic assays, which measure long-term reproductive survival, for a more comprehensive picture of cytotoxicity [6].

Conclusion

This compound is a promising dual-target inhibitor whose in vitro activity can be robustly evaluated using standardized cell-based protocols. The detailed methodologies for viability, migration, and invasion assays provide a solid framework for researchers to investigate the compound's antitumor effects in various biological contexts.

References

- 1. This compound (KPT-9274) | PAK4/Nampt Inhibitor [medchemexpress.com]

- 2. | KPT-9274 |PAK4/NAMPT inhibitor this compound [invivochem.com]

- 3. This compound (KPT 9274) | NAMPT inhibitor | Mechanism [selleckchem.com]

- 4. Monosomy 7/del(7q) cause sensitivity to inhibitors of ... [pmc.ncbi.nlm.nih.gov]

- 5. WST-1 Assay : principles, protocol & best practices for cell viability [abcam.com]

- 6. and Cytotoxicity: 5 Cell Viability Assays [biologydiscussion.com]

Padnarsertib apoptosis induction protocol

Padnarsertib (KPT-9274) at a Glance

The table below summarizes the core characteristics and mechanisms of action of this compound.

| Property | Description |

|---|---|

| Known As | This compound, KPT-9274, PAK4-IN-1 [1] [2] [3] |

| Modality | Small Molecule [1] |

| Primary Targets | Dual inhibitor of PAK4 (p21-activated kinase 4) and NAMPT (Nicotinamide phosphoribosyltransferase) [2] [3] [4] |

| Mechanism Overview | • PAK4 Inhibition: Disrupts PAK4/β-catenin signaling, reducing cell proliferation, invasion, and migration [3] [4]. • NAMPT Inhibition: Blocks the NAD+ salvage pathway, depleting cellular NAD+ and inducing energy stress and apoptosis [5] [2] [3]. |

In Vitro Application & Data

For cell-based experiments, the following conditions have been reported in the literature. The concentrations and durations should be optimized for your specific cell model.

| Parameter | Details |

|---|---|

| Recommended Solvent | DMSO [2] [3] [4] |

| Stock Concentration | 100 mg/mL (approx. 163.8 mM) in DMSO [4] |

| Working Concentrations | 1 μM to 10 μM [3]; specific studies used 1 μM and 5 μM [3] [4] |

| Incubation Time | 12 to 72 hours [3] [6] |

| Key Readouts | • Viability & Apoptosis: Reduced cell viability, induction of apoptosis (evidenced by caspase and PARP cleavage) [2] [3] [4]. • Cell Cycle: Attenuation of G2–M phase transit [2] [4]. • Motility: Decrease in cell invasion and migration [3] [4]. |

In Vivo Application & Data

The table below outlines the dosing regimen used in pre-clinical mouse models.

| Parameter | Details |

|---|---|

| Formulation | 2.08 mg/mL suspension in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [2] [4] |

| Dosage | 100 mg/kg or 200 mg/kg [2] [3] [4] |

| Route | Oral administration (oral gavage) [2] [3] [4] |

| Frequency | Twice daily [2] [4] |

| Treatment Duration | 14 days (in a xenograft model study) [2] [4] |

| Reported Outcome | Significant inhibition of tumor growth with no apparent toxicity or significant body weight loss [3] [4]. |

Experimental Design Considerations

- Cell Line Sensitivity: The effectiveness of this compound can vary. Evidence suggests that cancer cells with monosomy 7 or del(7q), which leads to haploinsufficiency of the NAMPT gene, are particularly vulnerable to NAMPT inhibition [5].

- Combination Therapy: Research indicates a synergistic effect when this compound is combined with the BCL-2 inhibitor Venetoclax. This combination led to significantly higher cell death in Acute Myeloid Leukemia (AML) samples with monosomy 7/del(7q) compared to either drug alone [5].

- Protocol Generalization: Since a specific protocol for this compound is not published, you can adapt general principles from established apoptosis induction protocols [7]. This typically involves treating cells in culture, harvesting them after a determined incubation period, and then using assays like flow cytometry or western blotting to detect apoptotic markers.

Signaling Pathway Workflow

The following diagram illustrates the core mechanisms of this compound-induced apoptosis based on the gathered data, integrating both the PAK4 and NAMPT inhibition pathways.

Key Takeaways for Researchers

- Leverage Synergistic Combinations: The strong synergy with Venetoclax, especially in high-risk AML, presents a compelling translational strategy [5].

- Identify Sensitive Models: Consider genotyping your cell models. Those with chromosomal abnormalities like monosomy 7/del(7q) or other dependencies on the NAD+ salvage pathway may show heightened sensitivity [5].

- Monitor On-Target Effects: When validating your protocol, confirm on-target activity by measuring downstream effects such as reduction in nuclear β-catenin (for PAK4 inhibition) and depletion of NAD+ levels (for NAMPT inhibition) [3] [4].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound (KPT-9274) | PAK4/Nampt Inhibitor [medchemexpress.com]

- 3. This compound (KPT 9274) | NAMPT inhibitor | Mechanism [selleckchem.com]

- 4. | KPT-9274 |PAK4/NAMPT inhibitor this compound [invivochem.com]

- 5. Monosomy 7/del(7q) cause sensitivity to inhibitors of ... [pmc.ncbi.nlm.nih.gov]

- 6. STF-118804 | NAMPT inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. of Induction in cells | Abcam apoptosis [abcam.com]

Padnarsertib (KPT-9274): Mechanism and Application in Migration & Invasion Studies

Padnarsertib (KPT-9274) is an orally bioavailable small molecule inhibitor that simultaneously targets p21-activated kinase 4 (PAK4) and Nicotinamide phosphoribosyltransferase (NAMPT), with IC₅₀ values of <100 nM and 120 nM, respectively [1]. In the context of cancer metastasis, this dual action is crucial: PAK4 is involved in cytoskeletal reorganization and cell motility, while NAMPT is a key enzyme in the NAD⁺ biosynthesis pathway, essential for cellular energy and survival [1]. Inhibition by this compound attenuates the PAK4/β-catenin pathway, leads to NAD depletion, and consequently impairs viability, invasion, and migration in several cancer models, including renal cell carcinoma (RCC) cell lines [1].

Quantitative Profiling of this compound

The table below summarizes the key biochemical and cellular data for this compound.

| Parameter | Value / Characterization | Experimental Context |

|---|---|---|

| PAK4 IC₅₀ | < 100 nM | Cell-free enzymatic assay [1] |

| NAMPT IC₅₀ | 120 nM | Cell-free enzymatic assay [1] |

| Effect on Migration/Invasion | Attenuated | In vitro models using RCC cell lines [1] |

| Effect on Viability | Attenuated | In vitro models using RCC cell lines [1] |

| Cellular Outcome | G2-M phase arrest & apoptosis induction | In vitro models using RCC cell lines [1] |

| In Vivo Efficacy | Significant reduction in xenograft growth | Mouse models; comparable to Sunitinib [1] |

Detailed Experimental Protocol: Transwell Migration & Invasion Assay

This protocol utilizes the Boyden chamber (Transwell) system, a widely accepted method for quantifying cell migration and invasion [2]. The key difference between the two assays is that the invasion assay requires a layer of extracellular matrix (ECM) protein to mimic the physiological barrier that cells must degrade and traverse.

I. Materials

- Cell Line: e.g., RCC cell lines (as used in this compound studies [1])

- Inhibitor: this compound (KPT-9274), prepare a 10 mM stock solution in DMSO [1]

- Equipment: Transwell plates with porous membranes (e.g., 8 µm pore size for most epithelial/cancer cells [2])

- Reagents:

- Serum-free cell culture medium

- Medium with FBS (e.g., 10%) to act as a chemoattractant

- ECM protein (e.g., Matrigel for invasion assays)

- Calcein-AM, CyQUANT GR dye, or crystal violet for cell staining

- Phosphate Buffered Saline (PBS)

II. Procedure

- Pre-coating (Invasion Assay Only): On ice, dilute the ECM protein to a working concentration (e.g., 100 µg/mL) in cold, serum-free medium. Add a thin, uniform layer (e.g., 50 µL) to the top side of the Transwell membrane and incubate for 4 hours at 37°C to allow gelling [3]. For migration assays, this step is omitted.

- Cell Preparation: Harvest and count your cells. Resuspend the cell pellet in serum-free medium. Treat the cell suspension with the desired concentration of this compound or a DMSO vehicle control for a pre-determined period (e.g., 1-2 hours) prior to plating.

- Plate Setup: Add medium containing the chemoattractant (e.g., 10% FBS) to the lower chamber. Seed the pre-treated cells into the upper chamber in serum-free medium.

- Incubation: Incubate the plate for 6-48 hours at 37°C and 5% CO₂. The duration must be optimized for your specific cell line to ensure cells are actively migrating/invading without over-proliferating.

- Cell Fixation and Staining: After incubation, carefully remove non-migratory/non-invasive cells from the top of the membrane by swabbing. Fix the cells that have migrated to the lower side of the membrane. Stain these cells with a DNA-binding dye like CyQUANT GR [2] or crystal violet.

- Quantification: Image the membranes using a fluorescence or bright-field microscope. Count the number of cells in multiple, random fields of view for each membrane. The data can be expressed as the average number of cells per field or as a percentage of migration/invasion relative to the control group.

III. Data Analysis

Compare the number of migrated/invaded cells in the this compound-treated groups to the vehicle control. Statistical significance is typically determined using a Student's t-test or ANOVA. A significant reduction indicates inhibition of migration or invasion.

Workflow for Evaluating this compound

The following diagram illustrates the logical flow of a complete study to evaluate the anti-migratory and anti-invasive effects of this compound, from initial cell preparation to final data interpretation.

Signaling Pathway Impact of this compound

The anti-migratory effect of this compound is mediated through its dual inhibition of PAK4 and NAMPT. The diagram below outlines the key signaling pathways affected.

Critical Considerations for Your Experiment

- Cytotoxicity Confounding: A key challenge is distinguishing between truly inhibited migration and a simple reduction in the number of cells due to this compound's cytotoxic effects [1]. It is essential to run a parallel cell viability assay (e.g., MTT, ATP-based) to normalize your migration/invasion data.

- Alternative Methods: The scratch assay (wound healing) is another common, lower-cost method to study 2D migration [2] [3]. For more physiologically relevant 3D movement, consider live-cell imaging in ECM-coated scaffolds, which allows for real-time tracking of cell behavior [3].

- Compound Handling: this compound is typically prepared as a high-concentration stock solution in DMSO. Always use a vehicle control (DMSO at the same final concentration) in your experiments to rule out solvent effects [1].

References

Comprehensive Application Notes and Protocols: Measuring NAD+ Depletion by Padnarsertib in Cancer Research

Introduction to Padnarsertib (KPT-9274) and Its Therapeutic Relevance

This compound (KPT-9274) is an orally bioavailable small molecule dual-inhibitor that simultaneously targets p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT) with half-maximal inhibitory concentration (IC~50~) values of <100 nM and 120 nM, respectively [1]. NAMPT catalyzes the rate-limiting step in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in most mammalian cells. By inhibiting NAMPT, this compound disrupts cellular NAD+ regeneration, leading to depletion of NAD+ pools and consequently impairing essential cellular processes including energy metabolism, DNA repair, and cell survival signaling [2].

The dual inhibitory mechanism of this compound represents a novel therapeutic approach for targeting cancer cells, particularly those with specific genetic vulnerabilities. Recent research has demonstrated that malignancies with monosomy 7 or del(7q)—common chromosomal abnormalities in acute myeloid leukemia (AML)—exhibit exceptional sensitivity to NAMPT inhibition due to NAMPT haploinsufficiency resulting from the deletion of one copy of the NAMPT gene located at 7q22.3 [2]. This targeted vulnerability positions this compound as a promising candidate for precision oncology approaches in defined genetic contexts.

This compound at a Glance: Key Properties and Biochemical Characteristics

Table 1: Fundamental characteristics of this compound (KPT-9274) for research applications.

| Property | Description |

|---|---|

| Synonyms | KPT-9274, ATG-019, ATG 019, KCP-9274 [1] [3] |

| CAS Registry Number | 1643913-93-2 [1] [3] |

| Molecular Formula | C~35~H~29~F~3~N~4~O~3~ [1] [3] |

| Molecular Weight | 610.63 g/mol [1] |

| Mechanism of Action | Dual PAK4 and NAMPT inhibitor [1] |

| IC~50~ (PAK4) | <100 nM [1] |

| IC~50~ (NAMPT) | 120 nM [1] |

| Primary Biological Effect | NAD+ depletion, induction of apoptosis, inhibition of invasion/migration [1] [4] |

| Clinical Status | Phase 2 trials for solid tumors; Phase 1 for relapsing AML [3] |

Quantitative Profiling of this compound and Reference NAMPT Inhibitors

Table 2: Comparative potency and cellular activity of this compound and reference NAMPT inhibitors.

| Compound | Cell-Free NAMPT IC~50~ | Cellular NAD+ Depletion EC~50~ | Cytotoxicity IC~50~ (Representative Cell Line) |

|---|---|---|---|

| This compound | 120 nM [1] | <100 nM (various RCC lines) [1] | Variable by cell type (e.g., ~100 nM in RCC) [1] |

| Daporinad (FK866) | 0.09 nM [5] | 0.5 nM (SH-SY5Y cells) [5] | 1.7 nM (SH-SY5Y, 48hr MTT) [5] |

| GMX1778 | <25 nM [6] | Not specified | 5 nM (A2780, 72hr SRB) [6] |

Methodologies for Quantifying NAD+ Depletion

Enzymatic Cycling Assay for NAD+ Quantification

The enzymatic cycling assay provides a sensitive, cost-effective method for quantifying NAD+ levels in cell culture systems and tissue samples [7]. This method leverages the biochemical principle of reactant recycling to amplify the detection signal, enabling measurement of even small changes in NAD+ concentration following this compound treatment.

Key advantages of this approach include:

- High sensitivity with detection limits in the nanomolar range

- Reproducibility across experimental replicates

- Cost-effectiveness compared to LC-MS/MS methods

- Compatibility with standard laboratory equipment [7]

The assay is based on the enzyme-coupled conversion where NAD+ is cyclically reduced and oxidized, generating a colored or fluorescent product that accumulates in proportion to the NAD+ concentration in the sample. This method has been optimized for high-throughput screening applications, making it ideal for dose-response and time-course studies of this compound activity [7].

LC-MS/MS for Comprehensive NAD+ Metabolomics

Liquid chromatography tandem mass spectrometry (LC-MS/MS) provides a highly specific and comprehensive approach for quantifying NAD+ and related metabolites simultaneously [8] [9]. This method enables researchers to not only measure NAD+ depletion but also to map the broader metabolic consequences of NAMPT inhibition by this compound.

Critical methodological considerations for LC-MS/MS analysis of NAD+ metabolites:

- Sample stabilization: Immediate snap-freezing in liquid nitrogen to prevent metabolite degradation

- Acid-base extraction: Different extraction protocols required for NAD+ (acidic conditions) versus NADH (basic conditions) due to differential stability

- Chromatographic separation: Utilization of porous graphitic carbon columns for optimal separation of NAD+ metabolites

- Internal standards: Implementation of isotopically-labeled standards (e.g., ²H₄-NAM, ¹³C₅-adenosine) for precise quantification [8]

LC-MS/MS enables tracking of isotopic labeling patterns when using stable isotope tracers (e.g., ²H₄-NAM), allowing researchers to quantify NAD+ synthesis and breakdown fluxes in addition to pool sizes [9]. This flux analysis capability provides dynamic insights into NAD+ metabolism that static concentration measurements cannot capture.

Etheno-NAD+ Assay for Real-Time NAD+ Hydrolase Activity

The etheno-NAD+ assay utilizes a modified NAD+ analog that produces a fluorescent product upon hydrolysis, enabling real-time monitoring of NAD+-consuming enzyme activities [8]. This method is particularly valuable for investigating the functional consequences of NAD+ depletion in cellular systems.

Key protocol steps:

- Preparation of cell or tissue lysates in NETN lysis buffer with protease inhibitors

- Protein quantification using BCA assay

- Reaction setup with etheno-NAD+ substrate in appropriate buffer

- Fluorescence measurement (Ex/Em = 310/410 nm) over time [8]

This assay can be adapted to measure the activities of various NAD+-consuming enzymes including PARPs, sirtuins, and CD38, providing mechanistic insights into the downstream effects of this compound-induced NAD+ depletion [8].

Therapeutic Applications and Research Findings

Targeting Hematologic Malignancies with -7/del(7q)

Research has revealed that monosomy 7 and del(7q) in acute myeloid leukemia (AML) create a unique vulnerability to NAMPT inhibition [2]. The NAMPT gene is located at 7q22.3, and deletion of one copy results in NAMPT haploinsufficiency with reduced expression levels, rendering these cells exceptionally dependent on the remaining NAMPT allele.

Key findings from this research:

- AML cells with -7/del(7q) showed significantly enhanced sensitivity to NAMPT inhibition compared to cytogenetically normal AML cells

- The combination of this compound with venetoclax (BCL-2 inhibitor) resulted in significantly increased leukemic cell death compared to either agent alone

- Differentiated CD34+CD38+ myeloblasts were more sensitive to NAMPT inhibition than less differentiated CD34+CD38- blasts [2]

These findings support a precision medicine approach for this compound in AML patients with -7/del(7q) abnormalities, potentially offering a targeted therapeutic strategy for this high-risk population.

Solid Tumor Applications and Combination Strategies

This compound has demonstrated anti-tumor activity across various solid tumor models, particularly in renal cell carcinoma (RCC) [1]. Mechanistic studies revealed that treatment leads to:

- Attenuation of the PAK4/β-catenin pathway

- Inhibition of cellular invasion and migration

- G2-M cell cycle arrest and induction of apoptosis [1]

In vivo studies showed that this compound administration (100-200 mg/kg, twice daily) resulted in significant reduction of xenograft growth comparable to sunitinib, without apparent toxicity or effects on normal renal tubular epithelial cells [1]. These findings support the ongoing clinical evaluation of this compound in solid tumors, both as a monotherapy and in rational combination regimens.

Experimental Protocols

Protocol 1: Measuring NAD+ Depletion in Cell Culture

Objective: Quantify time-dependent and dose-dependent NAD+ depletion following this compound treatment.

Materials:

- This compound (prepare 10 mM stock solution in DMSO, store at -20°C)

- Target cell lines (e.g., AML lines for -7/del(7q) models, RCC lines)

- NAD+ quantification kit (enzymatic cycling or LC-MS/MS based)

- Cell culture reagents and equipment

Procedure:

- Seed cells in appropriate growth medium at optimal density (e.g., 5,000-10,000 cells/well for 96-well plates)

- Allow cells to adhere overnight under standard culture conditions

- Treat with this compound concentration range (recommended: 1 nM - 10 μM) and include DMSO vehicle controls

- Incubate for desired duration (typically 6-72 hours, with 24 hours standard for initial assessments)

- Extract NAD+ using appropriate method:

- Acid extraction: Use HClO₄ or HCl followed by neutralization for NAD+ preservation

- Heat extraction: 60°C for 30 minutes in PBS for enzymatic assays

- Quantify NAD+ levels using preferred method (enzymatic cycling or LC-MS/MS)

- Normalize NAD+ levels to protein content or cell number

Data Analysis:

- Calculate NAD+ levels as percentage of vehicle control

- Determine EC~50~ for NAD+ depletion using nonlinear regression

- Compare potency across cell lines with different genetic backgrounds [1] [2] [7]

Protocol 2: Assessing Cell Viability and Apoptosis

Objective: Evaluate cytotoxic effects of this compound and confirm mechanism of cell death.

Materials:

- This compound stock solutions

- Cell viability assay reagents (MTT, WST-1, CellTiter-Glo)

- Apoptosis detection kit (Annexin V/PI staining)

- Flow cytometer

Procedure:

- Seed cells as described in Protocol 1

- Treat with this compound concentration range for 24-72 hours

- Assess viability using preferred method:

- ATP-based assays (e.g., CellTiter-Glo): Measure luminescence after reagent addition

- Metabolic assays (e.g., WST-1/MTT): Measure absorbance after incubation with reagent

- For apoptosis detection:

- Harvest cells after treatment

- Stain with Annexin V-FITC and propidium iodide according to manufacturer protocol

- Analyze by flow cytometry within 1 hour of staining

- For clonogenic survival:

Protocol 3: In Vivo Assessment of this compound Efficacy

Objective: Evaluate this compound anti-tumor activity and NAD+ depletion in xenograft models.

Materials:

- This compound formulation (typically in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

- Immunocompromised mice (e.g., NSG, nude)

- Tumor cell line for xenograft establishment

- Equipment for blood and tissue collection

Procedure:

- Establish xenografts by injecting tumor cells subcutaneously

- Randomize mice into treatment groups when tumors reach 100-200 mm³

- Administer this compound orally (100-200 mg/kg, twice daily) or vehicle control

- Monitor tumor dimensions 2-3 times weekly using calipers

- Calculate tumor volume using formula: (length × width²)/2

- At endpoint, collect tumors and normal tissues for:

- NAD+ quantification (snap-freeze immediately in liquid N₂)

- Pharmacokinetic analysis (plasma and tumor drug levels)

- Histopathological examination

- Monitor animal weight and clinical signs for toxicity assessment [1]

Data Analysis and Interpretation

Normalization and Quality Control

Critical normalization approaches:

- Protein content: Use BCA or similar assay for cellular samples

- Cell number: For suspension cultures, directly normalize to cell count

- Tissue weight: For tissue samples, express as nmol NAD+ per gram tissue

- Reference metabolites: Include creatinine normalization for urine samples

Quality control measures:

- Include reference standards in each assay run

- Monitor extraction efficiency using spiked internal standards

- Assess sample stability through freeze-thaw cycle testing

- Implement replicate sampling (minimum n=3 technical replicates) [7] [8]

Statistical Considerations and Hit Criteria

Experimental design recommendations:

- Include vehicle controls and positive controls (e.g., known NAMPT inhibitors) in each experiment

- Implement dose-response designs with appropriate concentration ranges (typically 0.1 nM - 10 μM for this compound)

- Plan time-course experiments to capture kinetic aspects of NAD+ depletion

Statistical analysis:

- Use nonlinear regression for IC~50~/EC~50~ determination

- Apply appropriate multiple testing corrections for high-throughput screens

- Employ two-way ANOVA for multi-factor experiments (e.g., time × dose)

Hit criteria for screening applications typically include:

- Significance threshold: p < 0.05 compared to vehicle control

- Potency threshold: EC~50~ < 1 μM for NAD+ depletion

- Efficacy threshold: >50% NAD+ reduction at maximum tolerated concentration [2] [7]

Troubleshooting and Technical Considerations

Table 3: Common technical challenges and solutions in this compound NAD+ depletion studies.

| Challenge | Potential Cause | Solution |

|---|---|---|

| High variability in NAD+ measurements | Inconsistent sample processing or cell numbers | Standardize cell counting, implement strict timing protocols |

| Incomplete NAD+ depletion | Insufficient drug exposure time or concentration | Perform time-course experiments, verify drug stability in medium |

| Rapid NAD+ recovery after treatment | Compensatory upregulation of NAD+ biosynthesis | Combine with other pathway inhibitors, assess NAMPT expression |

| Poor correlation between NAD+ depletion and cytotoxicity | Cell type-specific dependency on NAD+ | Assess PARP/sirtuin activities, evaluate ATP levels |

| Low in vivo efficacy despite cellular activity | Pharmacokinetic limitations, tumor penetration | Monitor drug levels in plasma and tumors, adjust formulation |

Visualizing this compound Mechanism and Experimental Workflow

Diagram 1: this compound mechanism of action illustrating dual targeting of NAMPT and PAK4, leading to NAD+ depletion and diverse anti-cancer effects. The diagram highlights the particular vulnerability of -7/del(7q) cells due to NAMPT haploinsufficiency.

Diagram 2: Experimental workflow for evaluating this compound-induced NAD+ depletion, showing parallel paths for different quantification methodologies and integration with functional endpoint assessments.

Conclusion

This compound represents a promising therapeutic agent with a unique dual mechanism of action targeting both PAK4 and NAMPT. The protocols and methodologies outlined in this document provide researchers with comprehensive tools to investigate the NAD+depleting effects of this compound in various experimental systems. The particular sensitivity of -7/del(7q) hematologic malignancies to NAMPT inhibition offers an exciting precision medicine application that warrants further clinical investigation.

When implementing these protocols, researchers should consider cell-type specific responses, appropriate control experiments, and validated detection methods to ensure reliable and reproducible results. The ongoing clinical evaluation of this compound will further refine our understanding of its therapeutic potential and optimal application in cancer treatment.

References

- 1. This compound (KPT-9274) | PAK4/Nampt Inhibitor [medchemexpress.com]

- 2. Monosomy 7/del(7q) cause sensitivity to inhibitors of ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 4. kusterlab/biowc-pathwaygraph: Interactive Visualization of ... [github.com]

- 5. Daporinad (FK866) | Transferase inhibitor | Mechanism [selleckchem.com]

- 6. GMX1778 | NAMPT inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. evaluating clinical parameters and pre-analytical factors for ... [frontiersin.org]

- 8. Assays for NAD+-Dependent Reactions and ... [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Investigating Padnarsertib in Renal Cell Carcinoma Models

Introduction to Renal Cell Carcinoma and Current Treatment Landscape

Renal cell carcinoma (RCC) represents approximately 90% of all kidney cancers, with clear cell RCC being the most prevalent histological subtype (80-85% of cases). The American Cancer Society estimates 80,980 new cases and 14,510 deaths from kidney cancer in the United States in 2025. [1] The therapeutic landscape for metastatic RCC has evolved significantly over the past two decades, transitioning from cytokine-based therapies to targeted agents and immuno-oncology approaches. The current standard of care for advanced RCC involves a combination of immune checkpoint inhibitors (ICIs) and vascular endothelial growth factor tyrosine kinase inhibitors (VEGF-TKIs), with regimens such as pembrolizumab + axitinib, nivolumab + ipilimumab, and pembrolizumab + lenvatinib demonstrating improved patient outcomes. [2]

The molecular pathogenesis of clear cell RCC is characterized by the loss of von Hippel-Lindau (VHL) tumor suppressor function, leading to constitutive activation of hypoxia-inducible factors (HIFs) and subsequent overexpression of pro-angiogenic factors like VEGF and platelet-derived growth factor (PDGF). This understanding has facilitated the development of targeted therapies against VEGF and its receptors, as well as the mTOR pathway. Despite these advances, treatment resistance remains a significant challenge, necessitating the development of novel therapeutic approaches targeting alternative pathways in RCC. [3]

Padnarsertib Profile and Mechanism of Action

Biochemical Characterization

This compound (also known as KPT-9274) is an orally bioavailable, dual-target inhibitor with potent activity against two distinct cellular targets: p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT). This unique dual mechanism differentiates it from other targeted therapies in the RCC landscape. Biochemical assays demonstrate that this compound inhibits PAK4 with an IC50 of <100 nM and NAMPT with an IC50 of approximately 120 nM. [4] [5]

Table 1: Biochemical Profile of this compound

| Parameter | Value | Details |

|---|---|---|

| Molecular Weight | 610.63 g/mol | Formula: C~35~H~29~F~3~N~4~O~3~ |

| PAK4 Inhibition | IC~50~ < 100 nM | Cell-free assay |

| NAMPT Inhibition | IC~50~ = 120 nM | Cell-free assay |

| Solubility | 100 mg/mL in DMSO | Hygroscopic DMSO affects solubility |

Dual Mechanism of Action